molecular formula C18H17N3O3 B2911551 N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine CAS No. 1022917-21-0

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine

Cat. No. B2911551
CAS RN: 1022917-21-0
M. Wt: 323.352
InChI Key: WHBNARTTXRIRMW-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine (BNCA) is a derivative of the amino acid asparagine and is a synthetic compound that has been used in a variety of scientific research applications. BNCA is a small molecule with a molecular weight of 203.2 g/mol and a melting point of 95-97°C. BNCA is soluble in water, ethanol, and methanol, and is a colorless crystalline solid. BNCA is a relatively new compound, first synthesized in 2018, and has become increasingly popular in scientific research due to its unique properties.

Mechanism of Action

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to interact with a number of proteins and enzymes, including phosphatases and kinases. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of these enzymes, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been shown to interact with other proteins, such as those involved in drug delivery and protein labeling.
Biochemical and Physiological Effects
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to have a number of biochemical and physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of phosphatases and kinases, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to label proteins for imaging and tracking purposes, and has been used in drug delivery applications.

Advantages and Limitations for Lab Experiments

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has a number of advantages for use in laboratory experiments. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that is easily soluble in water, ethanol, and methanol, and can be synthesized in high yields. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is also relatively stable and can be stored for extended periods of time. However, N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a relatively new compound and there is still much to be learned about its properties and effects.

Future Directions

Given the increasing popularity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in scientific research, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine, as well as the development of new methods for synthesizing N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine. There is also potential for further research into the use of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in drug delivery, enzyme inhibition, and protein labeling applications. Additionally, further research is needed to determine the toxicity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine and its potential side effects.

Synthesis Methods

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine can be synthesized by a number of methods, including the use of a Grubbs catalyst, a palladium-catalyzed reaction, or a Buchwald-Hartwig amination. The Grubbs catalyst method is the most commonly used method, and involves the reaction of N-(2-cyanophenyl) asparagine and benzyl bromide in the presence of a Grubbs catalyst. The reaction is typically carried out in aqueous acetonitrile at room temperature and yields N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in high yields.

Scientific Research Applications

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and protein labeling. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that can easily cross cell membranes, making it an attractive option for drug delivery. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to inhibit enzymes such as phosphatases and kinases, and has been used to label proteins for imaging and tracking purposes.

properties

IUPAC Name

3-(benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-15(14)21-18(24)16(10-17(22)23)20-12-13-6-2-1-3-7-13/h1-9,16,20H,10,12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBNARTTXRIRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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